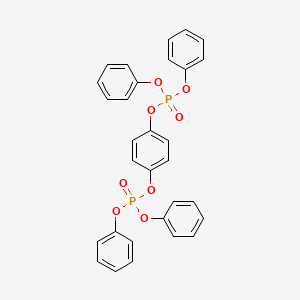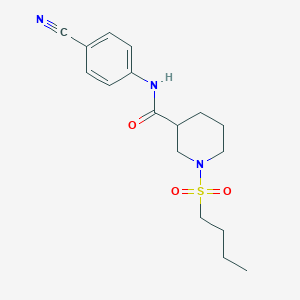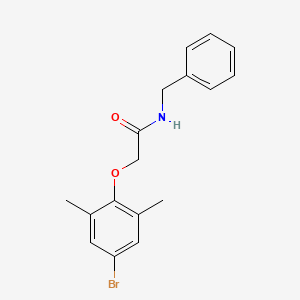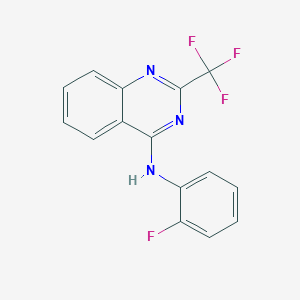![molecular formula C14H16ClN3O2 B5554331 N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5554331.png)
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and application of N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide focus on its synthesis, molecular structure, and unique properties. This compound is of interest due to its potential utility in various fields, including organic chemistry and materials science, owing to its structural features and reactivity.
Synthesis Analysis
The synthesis of related oxadiazole compounds involves multiple steps, including the preparation of precursors and subsequent reactions to introduce specific functional groups. For instance, the synthesis of N-substituted oxadiazole derivatives has been reported through reactions involving esterification, hydrazide formation, and cyclization steps to form the oxadiazole ring (Siddiqui et al., 2016)[https://consensus.app/papers/synthesis-pharmacological-evaluation-molecular-docking-siddiqui/06c4310244255df88c1e7cfd457d0130/?utm_source=chatgpt].
Molecular Structure Analysis
Molecular structure analysis of oxadiazole compounds reveals specific intramolecular and intermolecular interactions that influence their stability and reactivity. X-ray crystallography studies have provided insights into the arrangement of atoms and the presence of hydrogen bonds that contribute to the molecular conformation (Wang et al., 2004)[https://consensus.app/papers/1‐26‐dimethylphenylaminocarbonylmethyl‐4‐3‐4‐nitrophenyl‐124‐oxadiazol‐5‐ylmethylpiperazine-wang/07ea2e546284531582391be4a638957c/?utm_source=chatgpt].
Chemical Reactions and Properties
Oxadiazole compounds participate in various chemical reactions, such as nucleophilic substitutions and ring transformations, which are useful in synthesizing complex molecules. The reactivity of these compounds is often influenced by the presence of electron-withdrawing or electron-donating groups attached to the oxadiazole ring (Yih et al., 1970)[https://consensus.app/papers/transformations-herbicide-yih/e1145dc57ca5551396bfda5aab2a0367/?utm_source=chatgpt].
Aplicaciones Científicas De Investigación
Chemical Properties and Synthetic Routes
One study delves into the ring-fission and C–C bond cleavage reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, showcasing the complex chemical behavior and potential synthetic utility of compounds within this chemical class (Jäger et al., 2002). Another study presents a novel five-step synthetic route to 1,3,4-oxadiazole derivatives, highlighting their potent α-glucosidase inhibitory potential, suggesting potential applications in drug discovery (Iftikhar et al., 2019).
Potential Biological Activities
Research on organic N-halogen compounds, including the preparation and reactions of derivatives, hints at the versatility of these compounds for further chemical transformations, potentially leading to bioactive molecules (Fuchigami & Odo, 1977). Moreover, the synthesis and biological properties of basic N-(5-aryl-1,3,4-oxadiazol-2-yl) propanamides and butanamides demonstrate considerable local anesthetic activity, indicating the medical application possibilities of such compounds (Saxena et al., 1984).
Advanced Materials Development
The development of blue light-emitting polyamide and poly(amide-imide)s containing 1,3,4-oxadiazolering in the side chain is a remarkable exploration into the use of these compounds in creating materials with specific optical properties. These polymers exhibit high thermal stability, good solubility in organic solvents, and fluorescence in the blue region, showing their potential in the field of optoelectronics and as fluorescent materials (Hamciuc et al., 2015).
Molecular Wires and Electronic Properties
A study on molecular wires comprising pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives elaborates on the synthesis, redox, structural, and optoelectronic properties of these compounds. It highlights the potential of these materials in electronic and photonic applications due to their unique electronic properties (Wang et al., 2006).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-14(2,3)13(19)16-8-11-17-12(18-20-11)9-6-4-5-7-10(9)15/h4-7H,8H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARELMWVLTCHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1=NC(=NO1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-benzyl-8-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5554249.png)
![5-{[(2,5-dimethyl-3-furoyl)amino]methyl}-3-furoic acid](/img/structure/B5554251.png)
![2-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}isoquinolin-1(2H)-one](/img/structure/B5554258.png)
![1-benzyl-N-[2-(4-morpholinylmethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B5554261.png)


![N-{(3R*,4S*)-4-isopropyl-1-[(4-methoxy-1-piperidinyl)sulfonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5554291.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)butanamide](/img/structure/B5554301.png)

![6-[({[3-(4-pyridinyl)-1H-1,2,4-triazol-5-yl]methyl}amino)methyl]-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5554305.png)

![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-(2-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B5554318.png)
![3-[2-(1-azepanyl)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5554320.png)
